![molecular formula C17H16FN3O2 B5638407 1-(3-fluorobenzoyl)-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B5638407.png)
1-(3-fluorobenzoyl)-4-(3-pyridinylcarbonyl)piperazine
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Overview
Description
1-(3-Fluorobenzoyl)-4-(3-pyridinylcarbonyl)piperazine is a chemical compound with potential relevance in pharmaceutical chemistry due to its structural features. It includes a piperazine backbone attached to fluorobenzoyl and pyridinylcarbonyl groups, which could influence its chemical behavior and interaction with biological targets.
Synthesis Analysis
Synthesis of related compounds generally involves multi-step chemical reactions including reductive amination, amide hydrolysis, and N-alkylation. The structural intermediates and final compounds are typically confirmed using NMR, FNMR, and ESI-MS techniques, ensuring the correct formation of the target compound (Yang Fang-wei, 2013).
Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed through X-ray crystallography, showing specific crystal systems and space groups. For instance, compounds related to 1-(3-fluorobenzoyl)-4-(3-pyridinylcarbonyl)piperazine have been crystallized in the monoclinic system, demonstrating detailed unit cell parameters and confirming the three-dimensional molecular conformation through intermolecular interactions (C. Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
These compounds may participate in various chemical reactions, including condensation reactions, which are crucial for their synthesis. The reactants typically include carbamimide and specific acids, under basic conditions. The products are characterized by techniques such as LCMS, NMR, and IR, which confirm their structural integrity and purity (C. Sanjeevarayappa et al., 2015).
Physical Properties Analysis
Physical properties such as crystalline structure, molecular conformation, and intermolecular interactions can be deduced from X-ray diffraction studies. The molecular layout typically shows how molecules are linked through weak interactions, influencing their physical state and stability (Ninganayaka Mahesha et al., 2019).
properties
IUPAC Name |
(3-fluorophenyl)-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2/c18-15-5-1-3-13(11-15)16(22)20-7-9-21(10-8-20)17(23)14-4-2-6-19-12-14/h1-6,11-12H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVYVUQEMVULGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC(=CC=C2)F)C(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5836892 |
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